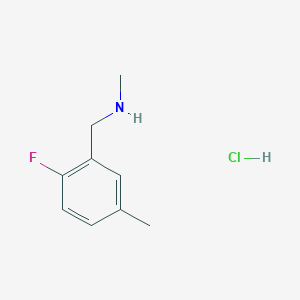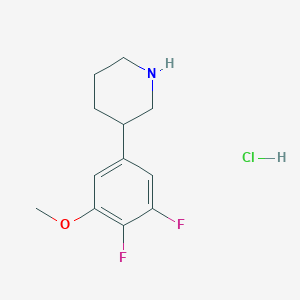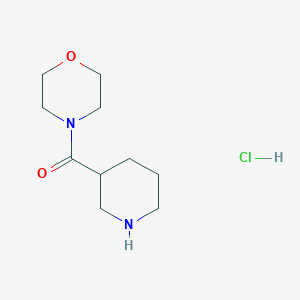![molecular formula C20H21N3O2 B2832908 6-Methoxy-4-[3-(pyridin-2-yloxymethyl)pyrrolidin-1-yl]quinoline CAS No. 2415570-23-7](/img/structure/B2832908.png)
6-Methoxy-4-[3-(pyridin-2-yloxymethyl)pyrrolidin-1-yl]quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methoxy-4-[3-(pyridin-2-yloxymethyl)pyrrolidin-1-yl]quinoline, also known as MPQ, is a chemical compound that has been studied for its potential applications in scientific research. MPQ is a quinoline derivative that has been shown to possess a range of biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of 6-Methoxy-4-[3-(pyridin-2-yloxymethyl)pyrrolidin-1-yl]quinoline involves its interaction with the α7 nAChR and the PKC pathway. This compound acts as a selective antagonist of the α7 nAChR, binding to the receptor and preventing the binding of its endogenous ligand, acetylcholine. This results in the inhibition of downstream signaling pathways, including the PKC pathway. The inhibition of the PKC pathway by this compound results in the modulation of cellular processes, including cell growth, differentiation, and apoptosis.
Biochemical and Physiological Effects
This compound has been shown to possess a range of biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of cancer cells, including lung cancer and breast cancer cells. This compound has also been shown to inhibit the proliferation of T cells and the production of cytokines, suggesting that it may have potential applications in the treatment of autoimmune diseases. In vivo studies have shown that this compound improves learning and memory in animal models, suggesting that it may have potential applications in the treatment of cognitive disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 6-Methoxy-4-[3-(pyridin-2-yloxymethyl)pyrrolidin-1-yl]quinoline in lab experiments is its selectivity for the α7 nAChR, which allows for the specific modulation of downstream signaling pathways. Another advantage is its ability to inhibit the PKC pathway, which is involved in a range of cellular processes. However, one limitation of using this compound in lab experiments is its potential toxicity, which may limit its use in vivo.
Direcciones Futuras
There are several future directions for research on 6-Methoxy-4-[3-(pyridin-2-yloxymethyl)pyrrolidin-1-yl]quinoline. One area of research is the identification of other potential targets of this compound, which may expand its potential applications in scientific research. Another area of research is the development of more selective and less toxic derivatives of this compound, which may improve its efficacy and safety for use in vivo. Additionally, further studies are needed to explore the potential applications of this compound in the treatment of cognitive disorders and autoimmune diseases.
Métodos De Síntesis
The synthesis of 6-Methoxy-4-[3-(pyridin-2-yloxymethyl)pyrrolidin-1-yl]quinoline involves several steps, including the preparation of 4-chloroquinoline, the preparation of 3-(pyridin-2-yloxymethyl)pyrrolidine, and the coupling of the two compounds to form this compound. The synthesis of 4-chloroquinoline involves the reaction of 4-hydroxyquinoline with thionyl chloride to form 4-chloroquinoline. The preparation of 3-(pyridin-2-yloxymethyl)pyrrolidine involves the reaction of pyridine-2-carbaldehyde with ethyl acetoacetate to form 3-(pyridin-2-yl)acrylic acid ethyl ester, which is then converted to 3-(pyridin-2-yloxymethyl)pyrrolidine through a series of reactions. The final step involves the coupling of 4-chloroquinoline with 3-(pyridin-2-yloxymethyl)pyrrolidine using palladium catalysis.
Aplicaciones Científicas De Investigación
6-Methoxy-4-[3-(pyridin-2-yloxymethyl)pyrrolidin-1-yl]quinoline has been studied for its potential applications in scientific research, particularly in the field of neuroscience. This compound has been shown to act as a selective antagonist of the α7 nicotinic acetylcholine receptor (nAChR), which is involved in a range of physiological processes, including learning and memory, attention, and synaptic plasticity. This compound has also been shown to inhibit the activity of the protein kinase C (PKC) pathway, which is involved in a range of cellular processes, including cell growth, differentiation, and apoptosis.
Propiedades
IUPAC Name |
6-methoxy-4-[3-(pyridin-2-yloxymethyl)pyrrolidin-1-yl]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2/c1-24-16-5-6-18-17(12-16)19(7-10-21-18)23-11-8-15(13-23)14-25-20-4-2-3-9-22-20/h2-7,9-10,12,15H,8,11,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTJWLCBIIOVGRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1)N3CCC(C3)COC4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3As,6aS)-2,2-dioxo-1,3,4,5,6,6a-hexahydrothieno[3,4-c]pyrrole-3a-carbonitrile;hydrochloride](/img/structure/B2832826.png)

![4-(dimethylamino)-N-[3-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)phenyl]benzamide](/img/structure/B2832828.png)
![8-(1-methyl-1H-pyrazol-4-yl)-3-oxa-8-azabicyclo[3.2.1]octane-2,4-dione](/img/structure/B2832829.png)
![N-(2-chlorobenzyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2832830.png)
![N-(3,4-dimethoxyphenyl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2832831.png)
![1-[1-(1-Methyl-6-oxo-1,6-dihydropyridazine-3-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2832837.png)

![1-[5-acetyl-3-(4-methylphenyl)-6-(3-nitrophenyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]ethanone](/img/structure/B2832841.png)
![3-{Imidazo[1,2-b]pyridazin-6-yloxy}pyrrolidine](/img/structure/B2832842.png)



![1-[(Thiophen-3-yl)methyl]piperazine dihydrochloride](/img/no-structure.png)